5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. . The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method involves the reaction of phenylhydrazine with ethyl chloroformate to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxadiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxadiazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of agrochemicals and as a component in high-energy materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-oxadiazol-2-amine
- 5-methyl-1,3,4-oxadiazol-2-amine
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-2-14-10-13-12-9(15-10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) |
InChI Key |
GCMIRLXWPYHVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(O1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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